molecular formula C11H12N4O2S2 B14535638 1-[3-(2-Oxo-4-sulfanylidenepyrimidin-1-yl)propyl]-4-sulfanylidenepyrimidin-2-one CAS No. 62242-34-6

1-[3-(2-Oxo-4-sulfanylidenepyrimidin-1-yl)propyl]-4-sulfanylidenepyrimidin-2-one

Cat. No.: B14535638
CAS No.: 62242-34-6
M. Wt: 296.4 g/mol
InChI Key: VDUQIGRQHJKPCE-UHFFFAOYSA-N
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Description

1-[3-(2-Oxo-4-sulfanylidenepyrimidin-1-yl)propyl]-4-sulfanylidenepyrimidin-2-one is a compound that belongs to the class of pyrimidine derivatives Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine and are known for their wide range of biological activities

Preparation Methods

The synthesis of 1-[3-(2-Oxo-4-sulfanylidenepyrimidin-1-yl)propyl]-4-sulfanylidenepyrimidin-2-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the cyclocondensation of appropriate phosphonates with urea and aryl aldehydes . This method allows for the formation of the pyrimidine ring system under mild conditions. Industrial production methods may involve optimization of these synthetic routes to increase yield and reduce production costs.

Chemical Reactions Analysis

1-[3-(2-Oxo-4-sulfanylidenepyrimidin-1-yl)propyl]-4-sulfanylidenepyrimidin-2-one undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, often using reagents like alkyl halides or acyl chlorides.

Common reagents and conditions used in these reactions vary depending on the desired product. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions typically occur under anhydrous conditions. Major products formed from these reactions include various substituted pyrimidine derivatives, which can be further utilized in different applications.

Scientific Research Applications

1-[3-(2-Oxo-4-sulfanylidenepyrimidin-1-yl)propyl]-4-sulfanylidenepyrimidin-2-one has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.

    Biology: The compound’s structure allows it to interact with biological molecules, making it a potential candidate for studying enzyme inhibition and receptor binding.

    Medicine: Due to its potential biological activity, it is being investigated for its therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: The compound can be used in the development of new materials and as a precursor for the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 1-[3-(2-Oxo-4-sulfanylidenepyrimidin-1-yl)propyl]-4-sulfanylidenepyrimidin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and the biological system being studied. For example, in medicinal applications, the compound may inhibit key enzymes involved in disease progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

1-[3-(2-Oxo-4-sulfanylidenepyrimidin-1-yl)propyl]-4-sulfanylidenepyrimidin-2-one can be compared with other pyrimidine derivatives, such as:

    5-Fluorouracil: A well-known anticancer agent that inhibits thymidylate synthase.

    Cytosine: A component of nucleic acids that plays a crucial role in genetic information storage and transfer.

    Thymine: Another nucleic acid component involved in DNA structure.

The uniqueness of this compound lies in its specific substituents and their positions on the pyrimidine ring, which confer distinct chemical and biological properties.

Properties

CAS No.

62242-34-6

Molecular Formula

C11H12N4O2S2

Molecular Weight

296.4 g/mol

IUPAC Name

1-[3-(2-oxo-4-sulfanylidenepyrimidin-1-yl)propyl]-4-sulfanylidenepyrimidin-2-one

InChI

InChI=1S/C11H12N4O2S2/c16-10-12-8(18)2-6-14(10)4-1-5-15-7-3-9(19)13-11(15)17/h2-3,6-7H,1,4-5H2,(H,12,16,18)(H,13,17,19)

InChI Key

VDUQIGRQHJKPCE-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C(=O)NC1=S)CCCN2C=CC(=S)NC2=O

Origin of Product

United States

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